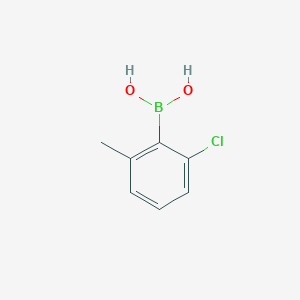

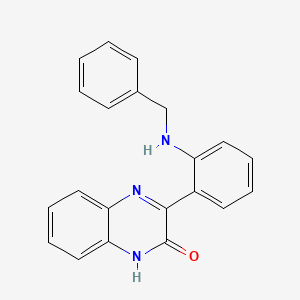

![molecular formula C21H13ClFNO B2642952 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339114-45-3](/img/structure/B2642952.png)

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

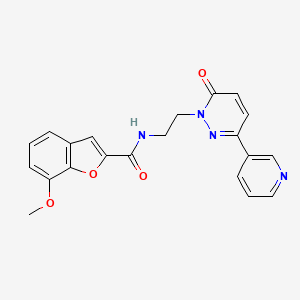

2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (CFPA) is an organic compound and a derivative of acetonitrile. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 156-157 °C. CFPA is a useful reagent for synthesis of various compounds and has been used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Molecular Structure and Spectroscopic Characterization The molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of compounds related to 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile have been explored through Density Functional Theory (DFT) and Time-Dependent DFT calculations. These studies offer insights into their potential biological and corrosion inhibition applications, emphasizing their electronic interactions and charge distributions (Wazzan et al., 2016).

Synthetic Applications and Photochemical Reactions Research on haloanilines and related compounds has demonstrated their utility in synthetic chemistry, particularly in the formation of aryl- and alkylanilines through photoheterolysis processes. These findings highlight innovative pathways for synthesizing complex organic compounds and exploring their chemical behavior under various conditions (Fagnoni et al., 1999).

Photochemical Decarboxylation Studies Investigations into the photochemical decarboxylation of certain carboxylic acids reveal the potential of related chlorophenyl compounds in generating nitriles and other degradation products. Such studies contribute to a deeper understanding of photochemical reactions and their implications for environmental chemistry and synthetic methodologies (Suzuki et al., 1976).

Electrochemical and Photochemical Activation Research into the electrochemical and photochemical activation of benzophenones and halobenzophenones, including compounds similar to this compound, has shown how these processes can lead to various organic transformations. This work is significant for understanding the dual activation mechanisms and their application in synthetic organic chemistry (Leslie et al., 1997).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMQDBLUJTVEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

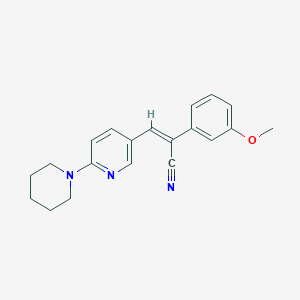

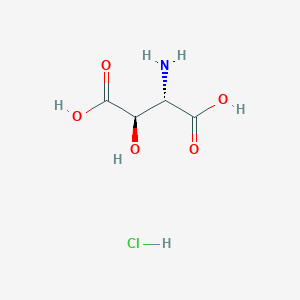

![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)

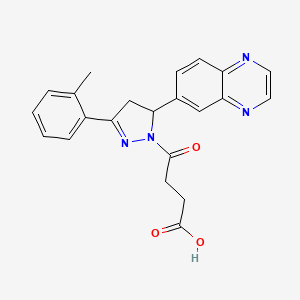

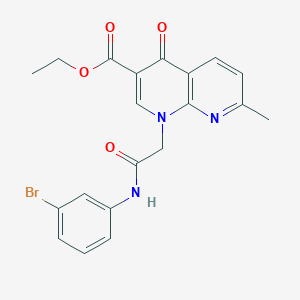

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)

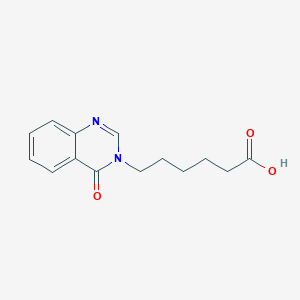

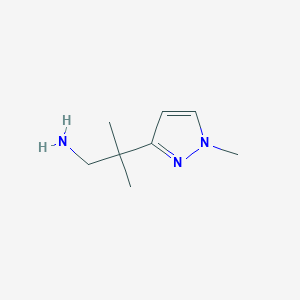

![N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide](/img/structure/B2642882.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2642891.png)